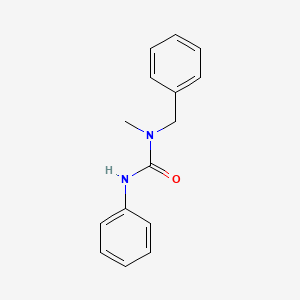

1-Benzyl-1-methyl-3-phenylurea

Description

Overview of Phenylurea Derivatives and Their Significance in Chemical Biology

Phenylurea derivatives are a class of organic compounds that feature a urea (B33335) functional group with a phenyl substituent. These compounds are of considerable interest in chemical biology due to their wide range of biological activities. The structural versatility of phenylureas allows for the synthesis of a vast library of derivatives with varying properties. In academic research, these derivatives have been investigated for their potential as therapeutic agents, herbicides, and research tools to probe biological systems. ontosight.aiontosight.airesearchgate.net The ability of the urea group to form strong hydrogen bonds is a key factor in their biological activity, enabling them to interact with various biological targets such as enzymes and receptors. ontosight.ai

Historical Context of Phenylurea Compounds in Research

The history of phenylurea compounds in research is rich and varied, with significant developments in both agriculture and medicine. In the mid-20th century, research into phenylurea derivatives led to the discovery of their potent herbicidal properties, with compounds like monuron (B1676734) and diuron (B1670789) becoming commercially significant for weed control. rsc.org This agricultural application spurred further investigation into the synthesis and activity of a wide array of phenylurea analogs.

In the realm of medicinal chemistry, the journey of urea-based compounds began even earlier. The synthesis of urea by Friedrich Wöhler in 1828 is often considered a landmark event that marked the beginning of modern organic chemistry. A century later, the development of the first urea-based drug, suramin, for the treatment of trypanosomiasis, highlighted the therapeutic potential of this chemical class. Current time information in Bangalore, IN. Over the years, numerous phenylurea derivatives have been designed and synthesized, leading to the discovery of compounds with anticancer, antiviral, and other pharmacological activities. Current time information in Bangalore, IN.

General Academic Relevance of the Urea Functionality in Molecular Design

The urea functionality is a key structural motif in molecular design, particularly in the field of medicinal chemistry. publish.csiro.au Its importance stems from its unique electronic and geometric properties. The urea group is a rigid, planar structure that can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological macromolecules. This bidentate hydrogen bonding capability is often crucial for the high-affinity binding of a drug molecule to its target protein. publish.csiro.au

Furthermore, the urea moiety is considered a bioisostere of the amide bond, offering improved metabolic stability in some contexts. Its incorporation into a molecule can also influence physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics. Current time information in Bangalore, IN. The academic interest in the urea functionality is evident from the vast number of publications and patents describing the synthesis and biological evaluation of urea-containing compounds for a wide range of therapeutic targets. Current time information in Bangalore, IN.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-methyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSPQKHHLAUYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308443 | |

| Record name | 1-benzyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53693-55-3 | |

| Record name | NSC204134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1-METHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1 Methyl 3 Phenylurea and Its Analogues

Established Synthetic Pathways for 1-Benzyl-1-methyl-3-phenylurea

The creation of the this compound structure can be achieved through various established routes, broadly categorized into one-pot and multi-step synthesis.

One-Pot Reaction Strategies and Optimization

One-pot syntheses offer an efficient route to trisubstituted ureas by combining multiple reaction steps in a single reactor, minimizing the need for intermediate isolation. A notable one-pot method for synthesizing this compound involves the reaction of α-chloroaldoxime O-methanesulfonates with secondary amines. rsc.org This approach generates isocyanate intermediates in situ, which then react with the amine to form the final urea (B33335) product under mild conditions. rsc.org

The optimization of this reaction has been systematically studied to maximize yield. rsc.org Key factors influencing the reaction's success include the choice of base, catalyst, and solvent. For instance, in the model reaction between α-chloroaldoxime O-methanesulfonate and N-methylaniline, cesium carbonate (Cs₂CO₃) was found to be the most effective base. rsc.org The choice of catalyst is also critical; while nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can drive the reaction to completion, they can also lead to undesired side reactions with certain amines. rsc.org Interestingly, for saturated amines, the reaction proceeds in good yield even without a nucleophilic catalyst. rsc.org For the synthesis of this compound specifically, using N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst resulted in a 74% yield. rsc.org

Another practical one-pot synthesis of ureas involves the in situ generation of an isocyanate from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which is then reacted with a secondary amine. acs.org This method is versatile, allowing for the successful synthesis of various nonsymmetrical and trisubstituted ureas in high yields. acs.org

Table 1: Optimization of One-Pot Synthesis Conditions This table is based on a model reaction for the synthesis of trisubstituted ureas and illustrates the principles applicable to the synthesis of this compound.

| Entry | Catalyst (mol%) | Base | Yield (%) |

| 1 | DMAP (30) | Cs₂CO₃ | 86 |

| 2 | DABCO | Cs₂CO₃ | 21 |

| 3 | Imidazole | Cs₂CO₃ | Trace |

| 4 | None | Cs₂CO₃ | Trace |

| 5 | TMEDA (50) | Cs₂CO₃ | 74 |

| 6 | TMEDA (20) | Cs₂CO₃ | 48 |

Data sourced from a study on one-pot urea synthesis. rsc.org

Multi-Step Synthesis Approaches and Intermediate Chemistry

Multi-step synthesis provides a more controlled, albeit longer, route to target molecules. This approach is fundamental in organic chemistry, allowing for the careful construction of complex structures by isolating and purifying intermediates at each stage. walisongo.ac.id The order in which different functional groups are introduced is critical to achieving the desired substitution pattern on an aromatic ring. lumenlearning.com

For this compound, a logical multi-step pathway involves the initial synthesis of key intermediates. The most common method for forming the urea linkage is the reaction of an isocyanate with an amine. rsc.org Therefore, a typical multi-step approach would involve:

Preparation of Phenyl Isocyanate : This intermediate is often synthesized from aniline (B41778) using phosgene (B1210022) or a safer phosgene equivalent. This method, while historically significant, is now often replaced due to the high toxicity of phosgene. rsc.org

Reaction with N-benzyl-N-methylamine : The prepared phenyl isocyanate is then reacted with the secondary amine, N-benzyl-N-methylamine, to yield the final product, this compound.

Derivatization Strategies for this compound Analogues

Derivatization involves modifying a core chemical structure to create a library of related compounds, or analogues. This is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. For this compound, analogues can be created by altering any of the three substituent groups attached to the urea core.

A phosgene- and metal-free method for creating unsymmetrical arylurea derivatives utilizes 3-substituted dioxazolones as precursors for isocyanate intermediates. tandfonline.com This strategy allows for the synthesis of a broad range of N,N'-mono-, di-, and trisubstituted phenylureas in moderate to excellent yields by reacting the in situ generated isocyanate with various amines. tandfonline.com For example, reacting a 3-phenyldioxazolone with different primary or secondary amines would yield a variety of 3-phenylurea analogues. tandfonline.com This method has been successfully applied to produce trisubstituted ureas, such as 3av and 3aw in the study, by using alkyl-substituted secondary amines, demonstrating its utility for creating analogues of this compound. tandfonline.com

The scope of this derivatization is extensive. By varying the amine component, a wide array of analogues can be produced. The reaction accommodates amines with both electron-donating and electron-withdrawing substituents. tandfonline.com Similarly, different isocyanates can be generated from various 3-substituted dioxazolones, allowing for modification of the phenyl group portion of the final molecule. researchgate.net This flexibility provides a powerful tool for systematically modifying the structure of this compound to fine-tune its properties. researchgate.netgoogle.com

Table 2: Examples of Derivatization to Form Phenylurea Analogues This table illustrates the principle of creating analogues by reacting a common precursor with different amines.

| Precursor | Amine | Product |

| 3-Phenyl-1,4,2-dioxazol-5-one | p-Anisidine | 1-(4-methoxyphenyl)-3-phenylurea |

| 3-Phenyl-1,4,2-dioxazol-5-one | Alkyl Secondary Amine | Unsymmetrical Trisubstituted Phenylurea |

| 3-Phenyl-1,4,2-dioxazol-5-one | Aqueous Ammonia | Phenylurea |

Data sourced from a study on the synthesis of unsymmetrical arylureas. tandfonline.com

Green Chemistry Principles in Phenylurea Synthesis Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to phenylurea synthesis. sciengine.com

A key development in this area is the use of water as a solvent, replacing volatile and often toxic organic solvents. rsc.org Researchers have developed a simple and efficient method for synthesizing N-substituted ureas by reacting amines with potassium isocyanate in water, without the need for an organic co-solvent. rsc.org This method produces ureas in good to excellent yields, and the products can often be isolated by simple filtration, avoiding the need for silica (B1680970) gel chromatography. rsc.org

Another green approach focuses on avoiding hazardous reagents like phosgene. The use of 3-substituted dioxazolones as isocyanate surrogates represents a significant advance. tandfonline.com This method is not only phosgene- and metal-free but also utilizes non-toxic sodium acetate (B1210297) as a base and methanol (B129727) as a solvent, which can be recycled. tandfonline.com The reaction conditions are mild, and the process has proven to be scalable, demonstrating its practical and eco-friendly potential for synthesizing unsymmetrical ureas. tandfonline.com These investigations highlight a shift towards more sustainable and environmentally benign synthetic routes in phenylurea chemistry.

Advanced Analytical Characterization in Research of 1 Benzyl 1 Methyl 3 Phenylurea

Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopic methods are indispensable for probing the molecular architecture of 1-benzyl-1-methyl-3-phenylurea. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural features, from the connectivity of its atoms to the spatial arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In ¹H NMR studies, the chemical shifts, splitting patterns, and integration values of the proton signals offer a wealth of structural information. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (CH₃) typically appear as a singlet around 3.01 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group also present as a singlet at approximately 4.59 ppm. rsc.org The aromatic protons from both the benzyl and phenyl rings resonate in the downfield region, typically between 7.02 and 7.36 ppm, often as a complex multiplet. rsc.org A broad singlet corresponding to the N-H proton of the urea (B33335) linkage can be observed as well, for instance at 6.64 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the urea group is characteristically found at a downfield chemical shift, around 155.9 ppm in CDCl₃. rsc.org The aromatic carbons of the phenyl and benzyl groups display a series of peaks in the 128-139 ppm range. rsc.org Specifically, the carbons of the phenyl ring attached to the nitrogen and the ipso-carbon of the benzyl group can be distinguished within this region. The methylene carbon of the benzyl group and the methyl carbon attached to the nitrogen appear at distinct upfield positions. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing downfield shifts for adjacent carbons. libretexts.orgchemguide.co.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (N-CH₃) | ~3.01 (s, 3H) | - |

| Methylene (N-CH₂) | ~4.59 (s, 2H) | - |

| NH | ~6.64 (brs, 1H) | - |

| Aromatic (Ar-H) | ~7.02-7.36 (m, 10H) | ~128.7 - 139.1 |

| Carbonyl (C=O) | - | ~155.9 |

| Data is compiled from representative literature values and may vary based on experimental conditions. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, a strong absorption band in the region of 1655 cm⁻¹ is indicative of the C=O stretching vibration of the urea carbonyl group. orientjchem.org The N-H stretching vibration of the secondary amide within the urea moiety typically appears as a distinct band around 3439 cm⁻¹. orientjchem.org The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups appear in the 2850-3000 cm⁻¹ range. researchgate.netlibretexts.org C-N stretching vibrations can be identified in the fingerprint region, often around 1255 cm⁻¹. orientjchem.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Phenyl ring stretching modes are typically observed in the Raman spectrum, for example, around 1609 cm⁻¹. orientjchem.org The in-plane C-H deformations of the phenyl ring can also be identified. orientjchem.org While less commonly reported for this specific compound, Raman spectroscopy can be a powerful tool, especially for analyzing samples in aqueous media or for studying crystalline polymorphism. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | ~3439 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Urea) | Stretching | ~1655 |

| C-N | Stretching | ~1255 |

| Data is based on characteristic frequencies for similar urea-containing compounds. orientjchem.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₅H₁₆N₂O, corresponding to a molecular weight of approximately 252.31 g/mol . ontosight.ai

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule is observed. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for ureas include cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic rings. libretexts.org The fragmentation pattern can reveal the presence of the benzyl group (m/z 91) and the phenyl group (m/z 77), which are common fragments in the mass spectra of compounds containing these moieties.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices. These methods exploit the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment and quantification of this compound. bldpharm.com In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is separated from its impurities based on differences in their polarity and interaction with the stationary phase.

The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter under specific chromatographic conditions. By comparing the peak area of the compound to that of a known standard, its concentration in a sample can be accurately determined. HPLC is crucial in monitoring the progress of chemical reactions that synthesize this compound and in ensuring the purity of the final product. rsc.org Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bldpharm.com For a compound to be analyzed by GC, it must be volatile and thermally stable. While some urea derivatives can be analyzed directly, others may require derivatization to increase their volatility.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the positive identification of this compound even in complex mixtures, based on both its retention time and its unique mass spectral fingerprint. GC-MS is a valuable tool for detecting and identifying trace amounts of the compound and its potential byproducts in research samples. unito.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the selective and sensitive quantification of xenobiotics in complex biological matrices. Its application is crucial in pharmacokinetic and metabolic studies, enabling the determination of trace levels of compounds like this compound in plasma, urine, and tissues. While specific, validated methods for this compound in biological matrices are not extensively documented in publicly available literature, a robust analytical approach can be constructed based on established principles of bioanalysis and methods developed for structurally related phenylurea compounds. nih.govnih.gov

The development of a reliable LC-MS/MS method for this compound would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and sensitivity.

Sample Preparation

The initial and most critical step in the bioanalysis workflow is the extraction of the analyte from the biological matrix. The primary goals are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte to a level suitable for detection. rsc.org For this compound, several extraction techniques could be employed:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov Given the chemical properties of this compound, a solvent system like methyl tertiary-butyl ether (MTBE) or ethyl acetate (B1210297) at an appropriate pH would likely provide efficient extraction. thermofisher.com

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. thermofisher.com For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be a suitable choice. The process involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol (B129727) or acetonitrile. nih.gov

Protein Precipitation (PPT): This is a simpler but generally less clean method where a large excess of a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. nih.gov While fast, it may result in significant matrix effects due to the co-extraction of phospholipids, which can interfere with the ionization of the target analyte. wordpress.com

A stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled version of this compound, should be added to the sample before extraction. nih.gov The use of a SIL-IS is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability in sample preparation and potential matrix effects. nih.gov

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from any remaining endogenous components and potential metabolites prior to its introduction into the mass spectrometer. thermofisher.com

A typical setup would involve:

Column: A reversed-phase column, such as a C18 or phenyl-hexyl column, would be appropriate for retaining and separating the moderately nonpolar this compound. Column dimensions would be chosen to balance resolution, sensitivity, and run time (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <5 µm particle size). nih.gov

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to aid ionization) and an organic phase (e.g., acetonitrile or methanol) would be employed. nih.gov The gradient would be optimized to achieve a sharp peak for the analyte, ensuring good separation from matrix components and a short analytical run time.

Mass Spectrometric Detection

Tandem mass spectrometry is the key to the high selectivity and sensitivity of the method. Electrospray ionization (ESI) in the positive ion mode would be the most probable ionization technique for this compound, as the urea moiety can be readily protonated. nih.gov

The mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, stable product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. A hypothetical MRM transition for this compound (Molecular Weight: 254.33 g/mol ) could be m/z 255.1 → 91.1, where m/z 91.1 corresponds to the stable tropylium (B1234903) ion formed from the benzyl group. A secondary, confirmatory transition would also be monitored.

Method Validation and Expected Performance

A developed LC-MS/MS method for this compound in a biological matrix like human plasma would be validated according to regulatory guidelines (e.g., FDA or EMA). This validation would assess linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability. Based on similar assays for other small molecules, a hypothetical set of performance characteristics is presented in the table below.

Interactive Data Table: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Human Plasma

| Parameter | Specification | Expected Value/Result |

| Linearity | ||

| Calibration Range | Concentration range over which the assay is accurate and precise. | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | ≥ 0.995 |

| Accuracy & Precision | ||

| Intra-day Accuracy (% Bias) | Accuracy within a single analytical run. | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | Accuracy across different analytical runs. | Within ±15% (±20% at LLOQ) |

| Intra-day Precision (%RSD) | Precision within a single analytical run. | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | Precision across different analytical runs. | ≤ 15% (≤ 20% at LLOQ) |

| Sensitivity | ||

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | 0.1 ng/mL |

| Selectivity | ||

| Interference | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |

| Recovery | ||

| Extraction Recovery | The efficiency of the extraction process. | > 70% |

| Stability | ||

| Bench-top Stability | Stability of the analyte in matrix at room temperature. | Stable for at least 8 hours |

| Freeze-Thaw Stability | Stability of the analyte after multiple freeze-thaw cycles. | Stable for at least 3 cycles |

| Long-term Stability | Stability of the analyte in matrix when stored at -80°C. | Stable for at least 6 months |

Biological Activity and Mechanistic Investigations of 1 Benzyl 1 Methyl 3 Phenylurea

Enzyme Modulation and Inhibition Studies of 1-Benzyl-1-methyl-3-phenylurea and Related Phenylureas

The urea (B33335) scaffold is a key structural motif in a variety of enzyme inhibitors. Research into phenylurea-containing compounds has demonstrated significant inhibitory activity against several classes of enzymes, including oxidoreductases, hydrolases, and kinases.

Kinetic and Mechanistic Characterization of Enzyme Interactions (e.g., Cytokinin Oxidase/Dehydrogenase (CKO), soluble Epoxide Hydrolase (sEH), kinases like JNK and p38MAPK, complement components)

Cytokinin Oxidase/Dehydrogenase (CKO): Phenyl- and benzylurea (B1666796) derivatives are recognized as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO), a flavoenzyme responsible for the irreversible degradation of cytokinins, a class of plant hormones. nih.gov These compounds compete with natural CKO substrates, such as N(6)-(2-isopentenyl)adenine (iP) and zeatin, for the same binding site on the enzyme. nih.gov The inhibition of CKO by these synthetic molecules helps to maintain endogenous cytokinin levels. researchgate.net

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea structure is a well-established pharmacophore for potent, competitive inhibitors of soluble epoxide hydrolase (sEH). nih.govpnas.org This enzyme is crucial in the metabolism of epoxy fatty acids (EpFAs), converting them to their corresponding diols. nih.gov By inhibiting sEH, urea-based compounds prevent the degradation of EpFAs, which are endogenous mediators with key roles in inflammation and blood pressure regulation. nih.gov Some of these urea derivatives are classified as selective, competitive tight-binding inhibitors with nanomolar Ki values that interact stoichiometrically with both human and murine sEHs. pnas.org

Kinases (p38MAPK): Certain N,N′-diarylurea derivatives have been identified as potent, non-competitive inhibitors of p38α mitogen-activated protein kinase (p38 MAPK). nih.govcolumbia.edu Unlike ATP-competitive inhibitors that bind in the enzyme's active site, these diaryl ureas bind to a unique allosteric pocket. nih.govcolumbia.edu This mode of action stabilizes a conformation of the kinase that is not suitable for ATP binding, providing a kinetic advantage and often higher kinase selectivity compared to ATP-competitive inhibitors. nih.govcolumbia.edu No specific inhibitory activity against JNK by this class of compounds has been detailed in the reviewed literature.

Information regarding the interaction of this compound or related compounds with complement components was not found in the reviewed scientific literature.

Identification of Specific Enzyme Targets and Binding Sites

Cytokinin Oxidase/Dehydrogenase (CKO): Structural studies of CKO in complex with urea-based inhibitors have elucidated key binding interactions. For instance, the inhibitor N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) binds in a planar conformation within the active site of the maize enzyme ZmCKO1. nih.gov The nitrogen atoms of the urea backbone form hydrogen bonds with the putative active site base, Asp169. nih.gov Furthermore, a stacking interaction occurs between the inhibitor's pyridinyl ring and the isoalloxazine ring of the FAD cofactor, which is crucial for binding. nih.gov

Soluble Epoxide Hydrolase (sEH): The urea pharmacophore in sEH inhibitors is thought to mimic both the epoxide substrate and the transition state of the hydrolysis reaction, leading to competitive inhibition. nih.gov Lipophilic substitutions on the urea structure are generally favored for improved potency. nih.gov

p38α MAPK: The binding of diarylurea inhibitors to p38α MAPK occurs in a distinct allosteric pocket that becomes accessible when the enzyme's activation loop adopts a "DFG-out" conformation. columbia.edu X-ray crystallography has revealed that the urea moiety forms hydrogen bonds with the carboxylate oxygens of the residue Glu71 in the hinge region of the kinase. columbia.edu Different parts of the inhibitor occupy specific lipophilic pockets; for example, in the inhibitor BIRB-796, a t-butyl group occupies one selectivity site, while a p-tolyl group occupies another, contributing to both potency and selectivity. nih.govcolumbia.edu

Receptor Binding and Ligand-Receptor Interaction Profiling

Beyond enzyme inhibition, phenylurea derivatives have been explored for their ability to bind to and modulate various cell surface receptors.

Affinity and Selectivity of this compound for Receptors (e.g., cannabinoid receptors, Neuropeptide Y5 (NPY5) receptor)

Cannabinoid Receptors: A series of 1-benzhydryl-3-phenylurea derivatives, which are structurally related to this compound, have been shown to be selective ligands for the CB1 cannabinoid receptor. ucl.ac.be The affinity of these compounds for the CB1 receptor is influenced by substituents on the phenyl rings, with halogen substituents, particularly bromine, enhancing binding. ucl.ac.be For example, 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea exhibited the highest affinity for the CB1 receptor within its tested series. ucl.ac.be These compounds generally show lower affinity for the CB2 receptor. ucl.ac.be

Neuropeptide Y5 (NPY5) Receptor: Despite the investigation of various compounds as NPY5 receptor antagonists for potential therapeutic applications, the reviewed literature does not indicate that this compound or related phenylureas are significant ligands for this receptor. nih.govnih.gov

The following table summarizes the binding affinities of selected phenylurea derivatives for cannabinoid receptors.

| Compound | Receptor | Binding Affinity (Ki) |

| 1-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)urea | CB1 | 650 ± 50 nM |

| 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea (17) | CB1 | High Affinity* |

*Specific Ki value not provided, but noted as the highest in the series. ucl.ac.be

Functional Characterization of Receptor Modulation in Cell-Based Assays (non-human clinical)

The functional activity of 1-benzhydryl-3-phenylurea derivatives at the CB1 receptor has been characterized in cell-based assays. ucl.ac.be In [35S]-GTPγS binding assays, these compounds were found to act as inverse agonists. ucl.ac.be Inverse agonism at the CB1 receptor leads to a reduction in the basal signaling activity of the receptor, an effect opposite to that of an agonist.

Cellular and Subcellular Effects of this compound in Biological Systems

The interactions of phenylurea derivatives at the molecular level translate into observable effects on cellular processes. Studies on certain diarylurea compounds have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. researchgate.net For instance, compounds featuring a 4-hydroxymethylpiperidine moiety showed broad-spectrum activity. researchgate.net One specific compound, 5a, induced lethal effects rather than just growth inhibition in several cancer cell lines, including melanoma (SK-MEL-5), renal cancer (786-0, A498, RXF 393), and breast cancer (MDA-MB-468) lines. researchgate.net These findings suggest that certain phenylurea scaffolds can effectively disrupt cellular proliferation pathways in cancer cells.

Modulation of Specific Cellular Pathways

Research into the specific cellular pathways modulated by this compound has pointed towards the inhibition of nitric oxide synthesis. While direct studies on this compound are limited, investigations into its close structural analogues, such as 3-benzyl-1-methyl-isothioureas, have provided significant insights. These analogues have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. nih.gov The inhibition of iNOS by these compounds suggests a potential mechanism through which this compound and related molecules could exert biological effects, including anti-inflammatory actions, by downregulating nitric oxide production in activated macrophages. nih.gov

Further research on other phenylurea derivatives has revealed their ability to interfere with critical signaling pathways in non-human models. For instance, certain novel benzoylurea (B1208200) derivatives have been shown to decrease the function of the TRPM7 channel, a protein involved in cellular magnesium homeostasis and signaling, which in turn inhibits cancer cell migration. researchgate.net Additionally, some pyrazoloxyphenyl benzoyl urea derivatives have demonstrated potent antitumor activities, suggesting interference with pathways crucial for cancer cell proliferation. researchgate.net

In Vitro Studies on Cell Growth and Differentiation (e.g., plant tissue culture, antiproliferative mechanisms in non-human relevant models)

The in vitro effects of phenylurea derivatives on cell growth and differentiation have been a subject of considerable study, particularly concerning their antiproliferative and cytokinin-like activities.

In the context of non-human relevant models, numerous studies have highlighted the antiproliferative properties of various phenylurea compounds. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives displayed significant in vitro antiproliferative activity against a panel of 60 human cancer cell lines. nih.govacs.orgresearchgate.net These compounds exhibited broad-spectrum activity, with some derivatives showing lethal effects on specific cancer cell lines, including melanoma, renal cancer, and breast cancer cell lines. nih.govacs.orgresearchgate.net The structure-activity relationship of these compounds indicates that the nature and position of substituents on the phenyl rings play a crucial role in their cytotoxic potency. nih.govacs.orgresearchgate.net Similarly, other research has identified N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives and other benzimidazole- and pyrroloquinoxaline-based compounds with notable antiproliferative effects against various cancer cell lines. mdpi.commdpi.comnih.gov

In the realm of plant biology, phenylurea derivatives are well-known for their cytokinin-like activity, which is fundamental to the regulation of plant cell growth and differentiation in tissue culture. researchgate.netsemanticscholar.org Phenylureas such as thidiazuron (B128349) (TDZ) and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) are potent inducers of callus growth and organogenesis. semanticscholar.org The mechanism of action is often attributed to their ability to mimic natural cytokinins, thereby stimulating cell division and shoot formation. semanticscholar.org While direct studies on this compound in plant tissue culture are not extensively documented, the established cytokinin activity of the broader phenylurea class suggests its potential to influence plant cell proliferation and differentiation in a similar manner. semanticscholar.orgnih.gov Phenylurea compounds can promote these effects by influencing endogenous cytokinin biosynthesis or metabolism, or by directly interacting with cytokinin signaling pathways. semanticscholar.org

Table 1: Antiproliferative Activity of Selected Phenylurea Derivatives in Non-Human Models

| Compound Class | Cell Lines Tested | Observed Effect |

|---|---|---|

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 human cancer cell lines | Broad-spectrum antiproliferative activity, with some compounds showing lethal effects on melanoma, renal, and breast cancer cell lines. nih.govacs.orgresearchgate.net |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | Various cancer cell lines | Significant antiproliferative activity. mdpi.com |

| Benzimidazole-substituted phenyl and benzyl (B1604629) derivatives | 60 human cancer cell lines | Large spectrum of antiproliferative activity. nih.gov |

| Pyrroloquinoxaline derivatives | Human leukemia cell lines | Cytotoxic potential against several human leukemia cell lines. mdpi.com |

Broader Biological System Responses to this compound and Analogues (e.g., insecticidal mechanisms, plant growth regulation via cytokinin pathways)

The biological activities of this compound and its analogues extend to broader systemic responses, most notably in the realms of insect control and plant growth regulation.

Insecticidal Mechanisms:

Benzoylphenylureas, a class of compounds analogous to this compound, are recognized for their potent insecticidal properties. nih.govjeb.co.inwikipedia.org Their primary mode of action is the inhibition of chitin (B13524) biosynthesis in insects. jeb.co.inwikipedia.org Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval death. jeb.co.in This targeted mechanism of action makes benzoylphenylureas selective insecticides with relatively low toxicity to vertebrates. nih.govwikipedia.org Various synthetic phenylurea derivatives have been developed and have demonstrated strong insecticidal activity against a range of agricultural pests, including the diamondback moth, cotton bollworm, and cabbage worm. nih.gov

Plant Growth Regulation via Cytokinin Pathways:

As mentioned previously, phenylurea derivatives are potent plant growth regulators with strong cytokinin activity. researchgate.netsemanticscholar.orgnih.gov This activity is primarily mediated through their interaction with the cytokinin signaling pathway. nih.gov One of the key mechanisms is the inhibition of the enzyme cytokinin oxidase/dehydrogenase (CKO), which is responsible for the degradation of natural cytokinins. nih.govresearchgate.net By inhibiting CKO, phenylurea compounds increase the endogenous levels of active cytokinins, thereby promoting cell division, shoot proliferation, and delaying senescence. nih.govresearchgate.net

Structural studies have shown that phenyl- and benzylurea cytokinins act as competitive inhibitors of CKO. nih.gov For instance, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) binds to the active site of the maize CKO enzyme, preventing the degradation of natural cytokinins like zeatin. nih.govresearchgate.net This inhibition of cytokinin degradation, coupled with potential direct activation of cytokinin receptors, leads to the observed potent plant growth-promoting effects of phenylurea derivatives. semanticscholar.orgnih.govresearchgate.net

Table 2: Broader Biological Activities of Phenylurea Analogues

| Biological System | Mechanism of Action | Effect |

|---|---|---|

| Insects | Inhibition of chitin biosynthesis. jeb.co.inwikipedia.org | Disruption of molting and larval death. jeb.co.in |

| Plants | Inhibition of cytokinin oxidase/dehydrogenase (CKO), leading to increased endogenous cytokinin levels. nih.govresearchgate.net | Promotion of cell division, shoot proliferation, and delayed senescence. researchgate.netsemanticscholar.org |

Structure Activity Relationship Sar Studies and Rational Design of 1 Benzyl 1 Methyl 3 Phenylurea Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The chemical scaffold of 1-benzyl-1-methyl-3-phenylurea offers several sites for modification, including the phenyl ring, the benzyl (B1604629) moiety, and the central urea (B33335) linkage. The systematic exploration of substituent effects at these positions has yielded valuable insights into the molecular interactions governing the biological activity of this class of compounds.

The phenyl ring attached to the urea nitrogen is a critical determinant of the biological activity of this compound derivatives. Studies have shown that the nature and position of substituents on this ring can significantly modulate the compound's potency and efficacy.

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the phenyl ring itself was found to be indispensable for activity. Replacement of the phenyl ring with a cyclohexyl or n-hexyl group led to a complete loss of inhibitory function, underscoring the importance of the aromatic system for binding. nih.gov

For derivatives exhibiting antiproliferative activity, the introduction of electron-withdrawing groups or fluorine atoms on the phenyl ring has been shown to be advantageous. mdpi.com For instance, N-aryl-N'-benzylurea derivatives with a trifluoromethyl group on the phenyl ring displayed significantly higher antiproliferative activities against several cancer cell lines compared to analogues with methoxy (B1213986) or trifluoromethoxy groups. mdpi.com This suggests that electronic effects on the phenyl ring play a crucial role in the anticancer properties of these compounds.

Table 1: Effect of Phenyl Ring Modifications on Biological Activity

| Parent Scaffold | Modification on Phenyl Ring | Observed Effect on Biological Activity |

|---|---|---|

| Phenylurea | Replacement with cyclohexyl or n-hexyl | Loss of IDO1 inhibitory activity nih.gov |

| N-aryl-N'-benzylurea | Introduction of fluorine atoms | Beneficial for antiproliferative activity mdpi.com |

| N-aryl-N'-benzylurea | Introduction of electron-withdrawing groups (e.g., trifluoromethyl) | Increased antiproliferative activity mdpi.com |

The benzyl group represents another key area for structural modification in the quest for more active this compound analogues. Alterations to this moiety have revealed that both steric and electronic factors are important for biological activity.

In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives investigated as complement inhibitors, various substitutions on the benzyl ring were explored. While a hydroxyl-substituted benzyl group showed good activity, compounds with 3-bromo, 4-fluoro, or methyl substitutions resulted in a significant decrease in activity. nih.gov Interestingly, an unsubstituted phenyl group in this position often resulted in optimal or near-optimal activity. nih.gov Furthermore, it was observed that compounds with electron-donating groups on the benzyl ring tended to exhibit better activity, whereas those with electron-withdrawing groups saw a substantial reduction in potency. nih.gov

The importance of the entire benzyl group is highlighted in studies of related compounds where its removal or significant alteration leads to a dramatic loss of function. For example, in the case of the indazole derivative YC-1, which features a benzyl group, its conversion to a hydrogen atom resulted in a significant reduction in antiplatelet activity. nih.gov

Table 2: Influence of Benzyl Moiety Alterations on Biological Activity

| Parent Scaffold | Modification on Benzyl Moiety | Observed Effect on Biological Activity |

|---|---|---|

| 1-phenyl-3-(1-phenylethyl)urea | Hydroxyl substitution | Better activity nih.gov |

| 1-phenyl-3-(1-phenylethyl)urea | 3-bromo, 4-fluoro, or methyl substitution | 30-100 fold decrease in activity nih.gov |

| 1-phenyl-3-(1-phenylethyl)urea | Electron-donating groups | Generally better activity nih.gov |

| 1-phenyl-3-(1-phenylethyl)urea | Electron-withdrawing groups | 30-100 fold decrease in activity nih.gov |

| YC-1 (related compound) | Conversion of benzyl to hydrogen | Significantly reduced antiplatelet activity nih.gov |

The urea linkage is a central component of the this compound scaffold, and its derivatization has been shown to have a profound impact on biological activity. The hydrogen bonding capacity of the urea NH groups is often critical for target interaction.

In the context of complement inhibitors based on the 1-phenyl-3-(1-phenylethyl)urea structure, alkylation of the nitrogen atoms within the urea linkage was investigated. nih.gov The findings indicate that a free NH group on the side of the phenyl ring is crucial for maintaining high potency. nih.gov In contrast, the NH group adjacent to the benzyl moiety can tolerate small substitutions, such as a methyl group, with only a minor impact on activity. nih.gov However, larger substituents on either nitrogen generally lead to a significant decrease in inhibitory action. nih.gov This is exemplified by the observation that while methylation of the "right-hand side" nitrogen (adjacent to the benzyl group) was tolerated, methylation of the "left-hand side" nitrogen resulted in a more substantial drop in activity. nih.gov

Table 3: Impact of Urea Linkage Derivatization on Complement Inhibitory Activity

| Modification on Urea Linkage (1-phenyl-3-(1-phenylethyl)urea scaffold) | Relative Potency |

|---|---|

| Unsubstituted (both NH free) | High nih.gov |

| Methylation of N adjacent to benzyl moiety | Slightly reduced nih.gov |

| Methylation of N adjacent to phenyl moiety | Significantly reduced nih.gov |

| Di-methylation | Inactive nih.gov |

| Larger alkyl substitutions on N | Significantly reduced nih.gov |

Role of Stereochemistry in the Activity Profile of this compound Analogues

The stereochemical configuration of this compound analogues can be a critical factor in determining their biological activity. When a chiral center is present, enantiomers can exhibit significantly different potencies and selectivities due to the three-dimensional nature of their interactions with biological targets.

Design Principles for Enhanced Selectivity and Potency in Novel Phenylurea Scaffolds

The collective SAR data from various studies on phenylurea derivatives have led to the formulation of several design principles for creating novel analogues with enhanced potency and selectivity. These principles guide the strategic modification of the phenylurea scaffold to optimize its therapeutic potential.

For the development of potent complement inhibitors, a key design principle is the introduction of a five- or six-carbon alkyl chain at the 3-position of the "left-hand" phenyl ring. nih.gov This modification was found to dramatically improve the inhibitory activity of the 1-phenyl-3-(1-phenylethyl)urea scaffold. nih.gov

In the context of anticancer agents, the nature of the substituents on the phenyl ring is a primary consideration. The incorporation of fluorine atoms or other electron-withdrawing groups has emerged as a valuable strategy for enhancing antiproliferative activity. mdpi.com For tubulin-targeting agents, the SAR analysis revealed that a bromoacetyl group at the N'-end of the urea resulted in potent activity against a range of human tumor cell lines. nih.gov

Furthermore, for selective IDO1 inhibitors, the integrity of the phenylurea core is paramount. The phenyl ring and the proximal NH group of the urea linkage have been identified as essential for inhibitory activity, providing a clear design constraint for future analogues. nih.gov

These design principles, derived from extensive SAR studies, provide a roadmap for the rational design of next-generation phenylurea derivatives with improved therapeutic profiles.

Computational and Theoretical Chemistry Approaches for 1 Benzyl 1 Methyl 3 Phenylurea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 1-Benzyl-1-methyl-3-phenylurea. DFT methods are employed to calculate optimized molecular geometries, vibrational frequencies, and the molecular electrostatic potential (MEP) in the ground state. For instance, calculations using the B3LYP method with a 6-31G(d) basis set can provide a detailed understanding of the molecule's structural and electronic features.

These calculations allow for the determination of key quantum chemical parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential molecular interactions.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Predicts bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

This table outlines the typical parameters derived from DFT calculations and their relevance in understanding the chemical behavior of this compound.

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this method can elucidate its potential interactions with various biological targets. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity.

In a study on the closely related compound, 1-benzyl-3-benzoylurea, and its analogs, molecular docking was used to investigate their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. youtube.comunimib.it The simulations revealed that these arylurea compounds could fit into the ATP binding domain of the receptor. youtube.com The docking poses showed key interactions, such as hydrogen bonds and hydrophobic contacts, between the urea (B33335) moiety and amino acid residues in the binding pocket. youtube.comunimib.it Although the designed analogs of 1-benzyl-3-benzoylurea did not fully occupy the binding site compared to the native ligand, the study provided a foundation for further structural optimization. youtube.comunimib.it Similar simulations for this compound would be crucial in identifying its potential protein targets and predicting its binding mode, guiding the design of more potent derivatives.

| Parameter | Description | Example from Related Arylurea Study (vs. VEGFR-2) youtube.com |

| Target Protein | The biological macromolecule to which the ligand binds. | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). |

| Binding Site | The specific pocket or groove on the protein where the ligand fits. | ATP binding domain. |

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | Scores for analogs were better than the lead compound but not as optimal as the native ligand. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the binding site. | Revealed key hydrogen bonds and hydrophobic interactions. |

| Key Interactions | Specific non-covalent bonds (H-bonds, hydrophobic, electrostatic) with amino acid residues. | Interactions with residues in the kinase hinge region are typically critical for arylurea inhibitors. |

This table summarizes the key aspects of molecular docking simulations, with illustrative examples from research on a structurally similar compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and its stability when bound to a protein target. nih.gov Unlike the static picture from molecular docking, MD simulations track the movements of atoms over time, offering insights into the stability of the ligand-protein complex and the energetic contributions of individual interactions. nih.govmdpi.com

For phenylurea derivatives, MD simulations have been used to examine the stability of the docked pose within the receptor's active site. nih.gov By running simulations for tens or hundreds of nanoseconds, it is possible to observe whether the ligand remains in its initial binding mode or if it shifts to a more stable conformation. nih.govmdpi.com Analysis of the simulation trajectory can reveal important information about the flexibility of different parts of the molecule and the protein, as well as the role of water molecules in mediating interactions.

Furthermore, advanced MD techniques can be used to estimate the kinetics of ligand binding, including the association (k_on) and dissociation (k_off) rates. boisestate.edu The residence time of a drug on its target (related to k_off) is increasingly recognized as a critical parameter for its efficacy. boisestate.edu Simulating the unbinding process can provide a qualitative ranking of compounds and offer mechanistic insights into what structural features contribute to a longer residence time. youtube.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Phenylurea Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the phenylurea class of compounds, QSAR models have been developed to predict properties like herbicidal activity and toxicity. nih.gov

These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF), to correlate these descriptors with the observed activity. nih.gov Key molecular descriptors for phenylureas often include:

Hydrophobicity descriptors (e.g., logP): The partitioning of the compound between oil and water, which influences its absorption and distribution.

Electronic descriptors (e.g., HOMO/LUMO energies, atomic charges): These relate to the molecule's ability to participate in electrostatic or orbital-based interactions. nih.govresearchgate.net

Spatial (Steric) descriptors (e.g., molecular volume, surface area): These describe the size and shape of the molecule, which are crucial for fitting into a binding site. nih.gov

A QSAR model developed for a series of compounds including this compound could be used to predict its activity and to guide the design of new analogs with improved properties by suggesting modifications that would favorably alter the key descriptors. nih.gov

| Descriptor Type | Example Descriptor | Relevance to Phenylurea Activity |

| Hydrophobicity | logP | Affects membrane permeability and binding to hydrophobic pockets in target proteins. researchgate.net |

| Electronic | LUMO Energy (E_LUMO) | Found to be a determinant for antibody recognition in an immunoassay for phenylurea herbicides. researchgate.net |

| Spatial/Structural | Molecular Weight, Surface Area | Influences the fit within the target's binding site and overall steric compatibility. nih.gov |

This table highlights the types of molecular descriptors used in QSAR models for the phenylurea series and their importance.

Pharmacophore Modeling for Virtual Screening and Lead Optimization

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all placed in a specific geometric arrangement.

This model can be generated in two primary ways:

Ligand-based: By aligning a set of known active molecules and extracting their common chemical features.

Structure-based: By analyzing the key interactions between a ligand and its protein target in a known 3D complex structure.

Once a pharmacophore model is created, it can be used as a 3D query to rapidly screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can identify structurally diverse molecules that are likely to have the desired biological activity. The model can also guide lead optimization by suggesting which parts of the this compound structure are essential for activity and where modifications can be made to improve potency or other properties.

In Silico Prediction of Interaction Mechanisms and Metabolic Stability in Research Models

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. For this compound, these methods can forecast its drug-likeness and potential metabolic fate.

A study on the related 1-benzyl-3-benzoylurea analogs predicted several favorable ADME properties. unimib.it Predictions indicated good gastrointestinal absorption and the ability for some analogs to cross the blood-brain barrier. youtube.comunimib.it Such predictions are based on physicochemical properties like logP, topological polar surface area (tPSA), and molecular weight.

Metabolic stability is another critical parameter that can be predicted in silico. nih.gov These models identify potential sites on the molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes. For this compound, likely sites of metabolism would include the N-methyl group, the benzylic methylene (B1212753) group, and the phenyl rings (via hydroxylation). Predicting metabolic stability helps in designing compounds with a more desirable pharmacokinetic profile. By identifying metabolically labile spots, chemists can make targeted modifications to block metabolism and improve the compound's half-life.

| ADME Property | Prediction Method | Relevance for this compound |

| Gastrointestinal (GI) Absorption | Based on physicochemical properties (e.g., logP, tPSA). | Predicts the likelihood of oral bioavailability. unimib.it |

| Blood-Brain Barrier (BBB) Penetration | Calculated from molecular size and polarity. | Indicates potential for activity in the central nervous system. youtube.com |

| Metabolic Stability | CYP metabolism site prediction algorithms. | Identifies parts of the molecule likely to be metabolized, affecting its duration of action. |

| Drug-Likeness | Rule-based filters (e.g., Lipinski's Rule of Five). | Assesses whether the compound has physicochemical properties consistent with known oral drugs. unimib.it |

This table outlines common in silico predictions for ADMET properties and their importance in evaluating a research compound.

Future Research Perspectives and Methodological Advancements for 1 Benzyl 1 Methyl 3 Phenylurea

Emerging Synthetic Strategies for Complex Phenylurea Architectures

The synthesis of N-substituted ureas, including complex phenylurea structures, is evolving beyond traditional methods. rsc.org Classical approaches often rely on the use of hazardous reagents like phosgene (B1210022) and its equivalents, which, despite their efficiency, pose significant safety and environmental concerns. nih.gov Modern synthetic chemistry is moving towards safer, more efficient, and environmentally benign alternatives.

Emerging strategies focus on catalyst-free reactions, the use of safer phosgene substitutes, and innovative rearrangement reactions. For instance, N,N′-Carbonyldiimidazole (CDI) has become a widely used, crystalline, and safer alternative to phosgene for creating unsymmetrical ureas. nih.gov Other methods, such as the Hofmann, Curtius, and Lossen rearrangements, generate isocyanate intermediates in situ, avoiding the handling of these reactive species. nih.govthieme-connect.com A particularly promising development is the nucleophilic addition of amines to potassium isocyanate in water, which allows for a simple, mild, and efficient synthesis of various N-substituted ureas without the need for organic co-solvents. rsc.orgresearchgate.net These advancements are crucial for constructing intricate molecular architectures, including macrocycles and other complex structures that may enhance the biological activity of phenylurea compounds. chinesechemsoc.org

Table 1: Comparison of Synthetic Methodologies for Phenylurea Derivatives

| Methodology | Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Method | Phosgene or Triphosgene and amines | High reactivity, versatile | Highly toxic and hazardous reagents | nih.gov |

| Phosgene Substitutes | N,N′-Carbonyldiimidazole (CDI), 1,1′-Carbonylbisbenzotriazole (CBT) | Safer, solid reagents, no chlorinated byproducts | May require higher temperatures for less reactive amines | nih.gov |

| Rearrangement Reactions | Hofmann, Curtius, Lossen rearrangements from primary amides or other precursors | In situ generation of isocyanate intermediate | May involve multi-step processes | nih.govthieme-connect.com |

| Catalyst-Free Aqueous Synthesis | Amines, Potassium Isocyanate, Water | Environmentally friendly ("on-water"), simple workup, scalable | Limited by solubility of some starting amines | rsc.orgorganic-chemistry.org |

| Catalytic Carbonylation | Azides, Amines, Carbon Monoxide, Pd/C catalyst | Utilizes readily available starting materials, N2 as the only byproduct | Requires handling of CO gas and a metal catalyst | organic-chemistry.org |

Integration of Omics Technologies in Mechanistic Elucidation Studies

To fully understand the biological effects of 1-Benzyl-1-methyl-3-phenylurea, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased toolkit for elucidating the compound's mechanism of action, identifying its molecular targets, and uncovering potential off-target effects. biobide.commdpi.com

Multi-omics analysis can provide a comprehensive snapshot of the molecular changes within a biological system following exposure to a compound. nih.gov For example, transcriptomics (via RNA-sequencing) can reveal which genes are up- or down-regulated, pointing to the pathways being modulated. biobide.com Proteomics can identify direct protein binding partners and changes in protein expression or post-translational modifications. nih.gov Meanwhile, metabolomics can detect alterations in metabolic pathways, providing a functional readout of the upstream genomic and proteomic changes. nih.gov Applying these technologies to studies of this compound could confirm predicted mechanisms, reveal novel biological activities, and facilitate the identification of biomarkers for its effects. biobide.comnih.gov

Table 2: Application of Omics Technologies in Phenylurea Research

| Omics Technology | Information Provided | Potential Application for this compound | Reference |

|---|---|---|---|

| Genomics | Identifies genetic variations associated with compound sensitivity or resistance. | Uncover genetic factors that influence individual responses to the compound. | biobide.com |

| Transcriptomics | Measures changes in gene expression levels. | Identify signaling pathways and cellular processes affected by the compound. | nih.gov |

| Proteomics | Analyzes protein expression, modifications, and interactions. | Directly identify protein targets and map interaction networks. | mdpi.com |

| Metabolomics | Quantifies changes in small-molecule metabolites. | Elucidate the impact on cellular metabolism and identify functional biomarkers of activity. | nih.gov |

| Integrated Multi-Omics | Provides a holistic view of molecular perturbations across different biological layers. | Construct comprehensive models of the compound's mechanism of action and predict systemic effects. | nih.govnih.gov |

Development of Advanced Biosensors and Probes for Molecular Interactions

Understanding how this compound interacts with its biological targets is fundamental to its development. Advanced biosensors and molecular probes offer the ability to study these small molecule-protein interactions in real-time, providing quantitative data on binding kinetics, affinity, and specificity. springernature.comlongdom.org

Techniques such as Surface Plasmon Resonance (SPR) allow for label-free, real-time monitoring of binding events by immobilizing a target protein on a sensor chip and flowing the small molecule over the surface. springernature.com Electrochemical biosensors represent another powerful tool, capable of detecting the conformational changes in a target protein upon ligand binding and transducing this into a measurable electrical signal. acs.org Furthermore, the development of fluorescently labeled probes based on the this compound scaffold could enable visualization of the compound's subcellular localization and target engagement within living cells using advanced microscopy techniques. nih.gov

Table 3: Biosensor Technologies for Studying Molecular Interactions

| Technology | Principle of Operation | Key Advantages | Application to Phenylurea Research | Reference |

|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Label-free, real-time, provides kinetic data (k_on, k_off) and affinity (K_D). | Quantifying the binding affinity and kinetics of this compound to its target proteins. | springernature.com |

| Electrochemical Biosensors | Measures changes in electrical properties (e.g., current, potential) resulting from a biological interaction. | High sensitivity, potential for miniaturization and cost-effectiveness. | Developing rapid and sensitive assays for detecting compound-target binding. | acs.org |

| Fluorescence Resonance Energy Transfer (FRET) | Monitors proximity between two fluorophores; binding-induced conformational changes can alter FRET efficiency. | Provides real-time monitoring of interactions within cellular environments. | Studying dynamic protein conformational changes induced by compound binding in live cells. | longdom.org |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, K_D). | Characterizing the thermodynamic driving forces behind the binding of this compound. |

Next-Generation Computational Methodologies for Phenylurea Research

Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, and its application to phenylurea research holds immense promise. mdpi.com Next-generation computational methods, increasingly powered by artificial intelligence (AI) and machine learning, can accelerate the discovery and optimization of novel analogues of this compound. taylorandfrancis.com

Structure-Based Drug Design (SBDD) approaches, such as molecular docking, can be used to predict the binding pose and affinity of phenylurea derivatives within the active site of a target protein. jopcr.comemanresearch.org These in silico studies help in understanding the key molecular interactions—like hydrogen bonds and π-stacking—that govern binding and activity. nih.govmdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning algorithms can screen vast virtual libraries of compounds to identify new candidates with improved potency and drug-like properties, significantly reducing the time and cost associated with experimental screening. emanresearch.orgnih.gov Molecular dynamics simulations can further provide insights into the dynamic behavior of the compound-target complex over time. emanresearch.org

Table 4: Computational Methodologies in Phenylurea Drug Discovery

| Methodology | Description | Application for Phenylurea Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Elucidating the binding mode of this compound with its targets; virtual screening of analogues. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of the compound-protein complex and understanding dynamic interactions. | emanresearch.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with their biological activities. | Building predictive models to guide the design of new phenylurea derivatives with enhanced potency. | emanresearch.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Creating a template for searching new chemical scaffolds that mimic the activity of this compound. | emanresearch.org |

| Machine Learning / AI | Uses algorithms to learn from existing data and make predictions on new data. | Predicting ADME/T properties, identifying potential hits from large databases, and optimizing lead compounds. | mdpi.comtaylorandfrancis.com |

Unexplored Biological Targets and Pathways for this compound and Analogues

The phenylurea scaffold is present in a wide array of biologically active molecules, suggesting that this compound and its analogues may interact with a diverse set of biological targets. nih.gov While some phenylurea derivatives are known kinase inhibitors for cancer therapy (e.g., targeting VEGFR-2, c-MET), many other potential targets and pathways remain unexplored. nih.govdrugbank.com

Research has shown different phenylurea compounds to be active as inhibitors of enzymes like urease, α-glucosidase, and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.netnih.gov Others have been identified as dual activators of glucokinase (GK) and PPARγ, relevant for metabolic diseases, or as inhibitors of the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis. researchgate.netnih.gov Given this promiscuity, future research could investigate whether this compound or its analogues could modulate targets involved in neurodegenerative diseases, inflammatory conditions, or other infectious diseases. Target-agnostic screening approaches, combined with the omics and computational methods described above, could be instrumental in uncovering these novel therapeutic applications. researchgate.netnih.gov

Table 5: Known Biological Targets of Various Phenylurea Derivatives

| Biological Target/Pathway | Therapeutic Area | Example Phenylurea Class | Reference |

|---|---|---|---|

| c-MET and VEGFR-2 Kinases | Oncology | Diarylureas | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology / Immunology | Phenylurea derivatives | nih.gov |

| Glucokinase (GK) and PPARγ | Diabetes / Metabolic Disease | Phenylurea derivatives | researchgate.net |